An In-depth Technical Guide to the Chemical Structure of Clovene
An In-depth Technical Guide to the Chemical Structure of Clovene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] First isolated as a product of the acid-catalyzed rearrangement of caryophyllene, clovene has garnered interest due to its unique bridged-ring system and its presence in various natural sources.[3] This technical guide provides a comprehensive overview of the chemical structure of clovene, including its detailed stereochemistry, and outlines the experimental and computational methodologies employed in its characterization.
Chemical Structure and Properties
Clovene possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene.[1] The structure features a unique fusion of a six-membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and sterically demanding architecture.
Table 1: General Properties of Clovene
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1] |
| IUPAC Name | (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene | [1] |
| CAS Number | 469-92-1 | [1] |
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of clovene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules like clovene. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)
A general protocol for obtaining NMR spectra of a sesquiterpene like clovene is as follows:
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Sample Preparation: A sample of pure clovene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
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2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of 2D NMR experiments is crucial. These include:
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
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2.1.2 Spectral Data and Assignments
While a fully assigned experimental spectrum for clovene is not available in the cited search results, a typical ¹³C NMR spectrum of a sesquiterpene will show signals in the aliphatic region (10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The ¹H NMR spectrum will display complex multiplets in the aliphatic region and signals for the olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR data.[4][5][6][7][8][9][10][11][12]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a suitable crystal can be obtained.
2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)
A general procedure for the X-ray crystallographic analysis of a natural product like clovene involves:
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Crystallization: High-purity clovene is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the growth of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[13][14][15][16][17]
Biosynthetic Origin and Synthesis Workflow
Clovene is a product of the acid-catalyzed rearrangement of β-caryophyllene, a widely distributed natural sesquiterpene. This rearrangement involves a complex series of carbocationic intermediates.
Caryophyllene Rearrangement to Clovene
The acid-catalyzed rearrangement of caryophyllene to clovene is a classic example of a transannular cyclization. The mechanism involves the protonation of the exocyclic double bond of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable tricyclic clovene skeleton. A detailed, step-by-step visualization of this intricate mechanism requires further investigation beyond the scope of the provided search results.
Total Synthesis of Clovene
The total synthesis of clovene has been achieved by several research groups, providing a testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a generalized workflow for a total synthesis of clovene, highlighting the key strategic steps.
Caption: Generalized workflow for the total synthesis of clovene.
A notable synthetic approach involves the construction of a bicyclic precursor, followed by the strategic formation of the third ring to complete the tricyclic core of clovene. Functional group manipulations are then carried out to arrive at the final target molecule.[18]
Conclusion
The chemical structure of clovene is a fascinating example of a complex, bridged tricyclic sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic techniques, with NMR spectroscopy providing crucial information on connectivity and stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. While detailed experimental structural parameters are not yet widely available, the established synthetic routes and the understanding of its biosynthetic origin from caryophyllene provide a solid foundation for further research into the chemistry and potential applications of this intriguing natural product.
References
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